molecular formula C21H30N2O4S B2578719 diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine CAS No. 1040642-72-5

diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine

Cat. No.: B2578719
CAS No.: 1040642-72-5
M. Wt: 406.54
InChI Key: HKPCJXYEEPCQAG-UHFFFAOYSA-N
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Description

Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]propyl})amine is a multifunctional organic compound featuring:

  • A diethylamine group attached to a hydroxypropyl backbone.
  • A sulfonamide moiety substituted with a 4-methoxyphenyl group and a 4-methylbenzenesulfonyl (tosyl) group.

The compound’s complexity arises from the interplay of its polar (hydroxyl, sulfonamide) and hydrophobic (aromatic, alkyl) groups, influencing solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

N-[3-(diethylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S/c1-5-22(6-2)15-19(24)16-23(18-9-11-20(27-4)12-10-18)28(25,26)21-13-7-17(3)8-14-21/h7-14,19,24H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPCJXYEEPCQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonamide derivative, followed by the introduction of the hydroxy and methoxyphenyl groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and alcohols, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamido group may produce an amine.

Scientific Research Applications

Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Functional Groups Key References
Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)-4-methylbenzenesulfonamido]propyl})amine Diethylamine, hydroxypropyl, sulfonamide 4-Methoxyphenyl, 4-methylbenzenesulfonyl
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine Thiazole, sulfonamide 4-Chlorophenyl, 4-methylbenzenesulfonyl, methoxypropyl
Lilly 18947 (2,4-dichloro-6-phenylphenoxyethyl diethylamine HBr) Diethylamine, phenoxyethyl Dichlorophenyl, bromine counterion
{3-[2-(Diethylamino)ethoxy]-4-methoxyphenyl}methanamine Diethylaminoethoxy, methoxyphenyl Methanamine, aromatic methoxy

Key Observations :

  • Sulfonamide vs. Thiazole : The thiazole-containing analogue (Table 1) replaces the hydroxypropyl backbone with a heterocyclic ring, enhancing aromatic stacking but reducing hydrogen-bonding capacity compared to the target compound .
  • Diethylamine Positioning: Lilly 18947 shares the diethylamine group but lacks sulfonamide and hydroxyl groups, relying on a phenoxyethyl chain for lipophilicity. This structural difference correlates with its role as a hepatic enzyme inhibitor rather than a sulfonamide-based therapeutic .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Lilly 18947 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-tosylthiazol-5-amine
Molecular Weight ~480 g/mol (estimated) 399.7 g/mol 511.0 g/mol
Solubility Low in water (hydrophobic groups) Moderate (polar bromine) Very low (thiazole, sulfonyl)
Detection (GC-MS) Likely derivatizable via benzenesulfonyl Not reported Requires sulfonamide-specific protocols

Key Findings :

  • The target compound’s hydroxyl and sulfonamide groups may improve aqueous solubility compared to purely aromatic analogues (e.g., thiazole derivative) .
  • Analytical detection via GC-MS (as validated for diethylamine in ) would require derivatization of the amine group, similar to methods for diethylamine (linear range: 0.001–1 µg/L; R² = 0.999) .

Key Insights :

  • Lilly 18947 demonstrates that diethylamine derivatives can inhibit drug metabolism, but the absence of a sulfonamide in Lilly 18947 limits direct functional comparison .

Table 4: Hazard Profiles

Compound Hazards Key Risks
Target Compound Likely corrosive (amine group) Skin/eye irritation (similar to diethylamine)
Diethylamine Corrosive, flammable (Class 3) Severe burns, respiratory irritation
4-Methylbenzenesulfonamide Moderate toxicity Possible nephrotoxicity

Key Notes:

  • The diethylamine moiety in the target compound likely confers corrosivity, necessitating handling protocols akin to pure diethylamine (e.g., PPE, ventilation) .
  • The 4-methoxyphenyl group may reduce reactivity compared to chlorinated analogues (e.g., 4-chlorophenyl in ), altering toxicity profiles .

Biological Activity

Diethyl({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl})amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C19H23N2O3S
  • Molecular Weight : 357.46 g/mol

The structural representation includes a diethylamine moiety linked to a sulfonamide group and a substituted phenyl ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Modulation of Receptor Activity : It could interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain pathogens.

Biological Activity Overview

Activity Type Observed Effects Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, suggesting its potential as an antibacterial agent .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro assays showed that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways, leading to programmed cell death . This finding highlights its potential as a chemotherapeutic agent.
  • Enzyme Inhibition Studies :
    • Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that it could effectively reduce enzyme activity, impacting cellular metabolism and proliferation .

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